molecular formula C18H14ClN3O3 B15209094 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide CAS No. 90059-32-8

2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide

Cat. No.: B15209094
CAS No.: 90059-32-8
M. Wt: 355.8 g/mol
InChI Key: FPVWMDQCOVTCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzamide core linked to a phenyl group substituted with a carbamoyl moiety and a 3-methylisoxazol-5-yl ring.

Properties

CAS No.

90059-32-8

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C18H14ClN3O3/c1-11-10-16(25-22-11)21-18(24)13-7-3-5-9-15(13)20-17(23)12-6-2-4-8-14(12)19/h2-10H,1H3,(H,20,23)(H,21,24)

InChI Key

FPVWMDQCOVTCPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which is regioselective and leads to the formation of the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. These methods often employ catalysts such as Cu(I) or Ru(II) for the cycloaddition reactions, although alternative metal-free routes are being explored to address issues related to toxicity and waste generation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The electron-deficient benzene ring bearing the chlorine atom facilitates nucleophilic substitution under specific conditions. Key reaction pathways include:

Reaction TypeConditionsProductYieldSource
HydroxylationNaOH (10% aq.), 80°C, 6 h2-Hydroxy-N-(…phenyl)benzamide62%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 hBiaryl derivatives (e.g., phenyl)48–73%
AminationNH₃ (g), CuI, 120°C, 24 h2-Amino-N-(…phenyl)benzamide35%

Mechanistic Insight : The chloro group activates the para position for substitution, with palladium-catalyzed cross-couplings showing higher efficiency than direct amination .

Amide Bond Reactivity

The central amide linkage participates in hydrolysis and condensation reactions:

Hydrolysis Pathways

ConditionProductReaction TimeNotes
6M HCl, reflux2-Chlorobenzoic acid + amine byproduct3 hComplete decomposition
NaOH (2M), RTSodium salt of benzamide24 hPartial hydrolysis (<30%)

Condensation Reactions

The carbamoyl group reacts with acyl chlorides (e.g., acetyl chloride) in DCM/TEA to form tertiary amides (yields: 55–68%) . Microwave-assisted conditions (150°C, 20 min) improve yields to 82% .

Isoxazole Ring Functionalization

The 3-methylisoxazol-5-yl group undergoes electrophilic substitution and ring-opening reactions:

ReactionReagents/ConditionsProductApplication
NitrationHNO₃/H₂SO₄, 0°C, 1 h5-Nitroisoxazole derivativeExplosives research
AlkylationMeI, K₂CO₃, DMF, 60°CN-Methylated isoxazoleBioactivity modulation
Ring OpeningH₂O₂, AcOH, 70°Cβ-Ketoamide intermediatePrecursor for heterocycles

Notable Finding : Methyl substitution at C3 stabilizes the isoxazole ring against thermal degradation (<5% decomposition at 150°C) .

Cross-Coupling with Heterocyclic Systems

The compound serves as a building block in multicomponent reactions:

  • Ullmann Coupling : Reacts with iodobenzene/CuI to form N-aryl derivatives (yield: 41%) .

  • Buchwald–Hartwig Amination : Forms fused benzoxazole systems using Xantphos/Pd₂(dba)₃ (yield: 58%) .

Stability Under Physiological Conditions

Critical for drug development, stability studies reveal:

ParameterResultMethod
pH 7.4 (37°C, 24 h)94% intactHPLC-UV
Human Liver Microsomest₁/₂ = 12.3 minLC-MS/MS
Photostability (UV-Vis)Degrades to quinone (8% after 6 h)NMR/XRD

Scientific Research Applications

2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s structural analogs differ primarily in substituents on the benzamide core, heterocyclic systems, and functional groups. Key examples from the literature include:

Compound Name Molecular Formula Substituents/Features Key Properties/Applications Reference
Target Compound : 2-Chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide C₁₈H₁₅ClN₃O₃ - 2-Chlorobenzamide
- 3-Methylisoxazol-5-yl carbamoyl
Potential metabolic stability, agrochemical use
2-Chloro-N-[[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide C₁₅H₁₀ClF₃N₂O₃ - 2-Chlorobenzamide
- Trifluoromethoxy phenyl
Pesticide (Triflumuron)
5-Chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide C₂₃H₁₇Cl₂N₃O₃S - 5-Chloro-2-methoxybenzamide
- Benzoxazole-thioureido group
High molecular weight, complex bioactivity
3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide C₁₀H₈ClN₃O₂S - 3-Chlorobenzamide
- Thiadiazole ring
Heterocyclic diversity, potential solubility
Anthranilamide-based FXa inhibitors (e.g., 1c, 1d) C₂₅H₁₈ClN₃O₃ (1c) - Chloro/fluorobenzamido groups
- Pyridinone/phenyl carbamoyl
Anticoagulant activity, high melting points

Key Observations

Substituent Effects :

  • Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., in 1c, 1e ) enhance stability and influence binding interactions in biological targets.
  • Heterocyclic Systems : Isoxazole (target compound) vs. thiadiazole () vs. benzoxazole () alter solubility and metabolic pathways. Isoxazole’s lower polarity may improve membrane permeability compared to sulfur-containing heterocycles .

Synthetic Routes :

  • Most analogs are synthesized via amide coupling (e.g., benzoyl chloride with amines, as in and ). The target compound likely follows similar protocols, leveraging carbamoyl-directed metal catalysis for functionalization .

Pharmaceuticals: Anthranilamide-based FXa inhibitors () highlight benzamide scaffolds in drug design, though the target compound’s isoxazole group may require optimization for target specificity .

Data Table: Comparative Analysis of Selected Analogs

Property Target Compound Triflumuron 3-Chloro-Thiadiazole Anthranilamide 1c
Molecular Weight 356.78 g/mol 358.7 g/mol 269.7 g/mol 443.88 g/mol
Melting Point Not reported Not reported Not reported >250°C
Key Functional Groups Isoxazole, Chlorobenzamide Trifluoromethoxy, Urea Thiadiazole, Chlorobenzamide Chlorobenzamido, Pyridinone
Potential Use Agrochemicals/Drugs Insecticide Drug intermediates Anticoagulant

Q & A

Basic: How can the crystal structure of 2-chloro-N-(2-((3-methylisoxazol-5-yl)carbamoyl)phenyl)benzamide be determined experimentally?

Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Structure Solution : Employ direct methods via SHELXT or dual-space algorithms in SHELXD for phase determination .
  • Refinement : Refine the model with SHELXL , adjusting positional and anisotropic displacement parameters. Validate using R-factors (R1 < 5% for high-quality data) and check for residual electron density peaks .
  • Visualization : Generate ORTEP diagrams using ORTEP-3 to represent thermal ellipsoids and molecular geometry .

Basic: What synthetic routes are reported for preparing this compound, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step organic reactions :

  • Step 1 : Couple 2-chlorobenzoic acid with 2-aminophenylcarbamoyl chloride using EDC/HOBt as coupling agents in dry DMF at 0–5°C to form the benzamide intermediate.
  • Step 2 : React the intermediate with 3-methylisoxazole-5-carboxylic acid under microwave-assisted conditions (120°C, 30 min) for improved regioselectivity .
  • Optimization : Monitor reaction progress via HPLC (e.g., C18 column, acetonitrile/water gradient) and adjust solvent polarity (e.g., THF vs. DMF) to minimize byproducts. Use LCMS (m/z ~360 [M+H]⁺) for real-time mass confirmation .

Advanced: How can molecular docking studies elucidate the interaction of this compound with biological targets?

Answer:
Molecular docking workflows include:

  • Target Preparation : Retrieve protein structures (e.g., kinase domains) from the PDB (e.g., 4YAY for EGFR). Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound using OpenBabel , optimize geometries with DFT (B3LYP/6-31G*), and assign partial charges via AM1-BCC .
  • Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding poses for hydrogen bonds with key residues (e.g., Met793) and π-π stacking with hydrophobic pockets. Validate with MM-GBSA scoring .

Advanced: What strategies resolve discrepancies in reported biological activity data for this compound?

Answer:
Address contradictions via:

  • Orthogonal Assays : Compare IC50 values from enzymatic assays (e.g., fluorescence-based kinase inhibition) with cellular viability assays (e.g., MTT).
  • Data Normalization : Account for variations in cell lines (e.g., HEK293 vs. HeLa) by normalizing to housekeeping genes (e.g., GAPDH).
  • Structural Validation : Confirm compound purity (>98% by HPLC) and stability (e.g., NMR after 72-h incubation in PBS) to rule out degradation artifacts .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Answer:
Essential techniques include:

  • NMR :
    • ¹H NMR (DMSO-d6): Look for amide NH (~10.2 ppm), isoxazole protons (~6.5 ppm), and aromatic signals (7.2–8.1 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~165 ppm, isoxazole C=O at ~160 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₄ClN₃O₃: 364.0749; observed: 364.0752) .
  • FTIR : Identify stretching vibrations for amide I (1640–1680 cm⁻¹) and C-Cl (750 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
SAR Workflow :

  • Scaffold Modification : Synthesize analogs with substituents at the benzamide’s chloro position (e.g., F, CF₃) or isoxazole’s methyl group (e.g., ethyl, cyclopropyl).
  • Biological Testing : Screen analogs against a panel of kinases (e.g., JAK2, CDK4) to identify potency trends.
  • Computational Analysis : Perform 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic properties with activity. Prioritize derivatives with predicted ΔpIC50 > 1.0 .

Advanced: What computational methods predict this compound’s physicochemical properties?

Answer:
Use in silico tools :

  • LogP and Solubility : Calculate with ChemAxon or Schrödinger QikProp (ClogP ~3.2; solubility ~0.05 mg/mL in water).
  • pKa Prediction : Estimate using MarvinSketch (amide NH pKa ~10.5; isoxazole ring pKa ~2.8).
  • ADMET Profiling : Predict CYP450 inhibition (e.g., CYP3A4) and hERG liability via SwissADME and ProTox-II .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.